tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate, a compound with the CAS number 2231676-60-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and the implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.43 g/mol. It features a piperazine core substituted with a cyanobenzo[d]thiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, related compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) .
The proposed mechanism involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential, which is critical for bacterial survival . This mechanism suggests that the compound may disrupt essential cellular processes in bacteria.
Case Studies and Research Findings
- Antibacterial Screening : A study screened various compounds against clinically relevant bacterial strains. The findings indicated that certain derivatives of piperazine exhibited strong bactericidal properties against both susceptible and drug-resistant strains .
- Corrosion Inhibition : While primarily focused on corrosion inhibition, research involving similar piperazine derivatives has demonstrated their capacity to protect metal surfaces from corrosion in acidic environments. This property highlights their potential multi-functional use in pharmaceutical and industrial applications .
Data Summary
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 344.43 g/mol |
CAS Number | 2231676-60-9 |
Antimicrobial Activity | Effective against MRSA, VREfm |
Mechanism of Action | Membrane depolarization |
Properties
IUPAC Name |
tert-butyl 4-(5-cyano-1,3-benzothiazol-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)15-19-13-10-12(11-18)4-5-14(13)24-15/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMXYKUCBCIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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